![molecular formula C22H32N2O2 B10985505 2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10985505.png)
2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular arrangement, which includes a cyclohexane ring fused with an isoquinoline moiety. The presence of various functional groups such as oxo, butan-2-yl, and propan-2-yl adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane and isoquinoline precursors, followed by their fusion through a series of condensation and cyclization reactions. Key reagents such as butan-2-yl and propan-2-yl groups are introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation states.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens or nitro groups, leading to a diverse array of derivatives.
Scientific Research Applications
2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in reactivity and biological activity.
Isoquinoline derivatives: Compounds with the isoquinoline moiety but lacking the spiro structure, which may result in different chemical and biological properties.
Cyclohexane derivatives: Molecules containing the cyclohexane ring but without the isoquinoline component, leading to distinct reactivity profiles.
Uniqueness
The uniqueness of 2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which imparts specific stereochemical and electronic properties. This structural feature enhances its potential for selective interactions with biological targets and its versatility in synthetic applications.
Biological Activity
2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique spirocyclic structure, which contributes to its diverse pharmacological properties. The molecular formula is C25H31N3O2, with a molecular weight of approximately 405.5 g/mol.
Structural Characteristics
The compound's structure includes:
- Spiro Configuration : A spiro linkage between cyclohexane and isoquinoline moieties.
- Functional Groups : Presence of carboxamide and keto groups, which are crucial for biological interactions.
Synthesis
The synthesis of this compound often involves multi-step organic reactions, including the use of iodine and tert-butyl hydroperoxide under mild conditions to facilitate the formation of the desired amide structure.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential therapeutic applications:
Analgesic and Anti-inflammatory Properties
Research has demonstrated that compounds with structural similarities exhibit significant analgesic and anti-inflammatory activities. For instance, derivatives that engage in antagonism of the TRPA1 channel have shown promise in pain management models. The compound's ability to modulate pain through TRPA1 antagonism and phosphodiesterase (PDE) inhibition suggests a multifaceted mechanism of action.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
2'-Cyclopentyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide | C23H29N3O3 | 367.49 g/mol | Contains a cyclopentyl group |
5-Methylisoquinolinone derivatives | Varied | Varied | Exhibits diverse biological activities |
Case Studies
Several studies have evaluated the biological effects of compounds related to this compound:
-
Study on TRPA1 Antagonism :
- Objective : To assess the analgesic efficacy through TRPA1 channel blockade.
- Findings : Significant reduction in pain response was observed in animal models when treated with similar compounds, indicating potential for clinical application in pain management.
-
Evaluation of Anti-inflammatory Effects :
- Objective : To investigate anti-inflammatory properties in carrageenan-induced edema models.
- Results : The tested compounds exhibited marked reduction in inflammation markers, suggesting effective modulation of inflammatory pathways.
Properties
Molecular Formula |
C22H32N2O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-butan-2-yl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-5-16(4)24-21(26)18-12-8-7-11-17(18)19(20(25)23-15(2)3)22(24)13-9-6-10-14-22/h7-8,11-12,15-16,19H,5-6,9-10,13-14H2,1-4H3,(H,23,25) |
InChI Key |
QYESQEDVDNPDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.